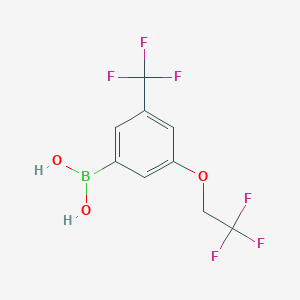
(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrolytes for Lithium Metal Batteries
In the quest for high-energy-density lithium metal batteries, (3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid derivatives have been studied as potential electrolyte solvents. These compounds exhibit high oxidative stability, low volatility, and non-flammability, making them suitable for use in batteries that require stable and safe operation. The introduction of such fluorinated nitrile compounds in electrolytes has shown to improve the cycling performance for both lithium metal anodes and high-voltage cathodes .
Organic Synthesis
This boronic acid derivative is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The presence of trifluoromethyl and trifluoroethoxy groups can enhance the reactivity and stability of intermediates, facilitating the synthesis of various pharmaceuticals and polymers .
Analytical Chemistry
In analytical chemistry, the compound’s unique structural features can be exploited for chromatographic separation techniques. Its fluorinated groups may interact differently with the stationary phase, aiding in the separation of complex mixtures. Additionally, it can serve as a standard or reference compound in mass spectrometry to identify and quantify similar structures .
Materials Science
The compound’s application extends to materials science, where its fluorinated moieties can influence the properties of polymers and coatings. For example, incorporating such boronic acids into polymer backbones can result in materials with enhanced thermal stability, chemical resistance, and unique dielectric properties, which are beneficial for electronic applications .
Pharmaceuticals
In the pharmaceutical industry, boronic acids are integral to the development of protease inhibitors, which are a class of drugs used to treat various diseases, including cancer and viral infections. The trifluoromethyl and trifluoroethoxy groups can improve the binding affinity and selectivity of these inhibitors, leading to more effective medications .
Environmental Science
The environmental impact of fluorinated compounds is an area of active research. While the compound itself may not have direct applications in environmental science, its derivatives and the understanding of its degradation products can inform the assessment of environmental persistence and bioaccumulation potential of fluorinated pollutants .
Propiedades
IUPAC Name |
[3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF6O3/c11-8(12,13)4-19-7-2-5(9(14,15)16)1-6(3-7)10(17)18/h1-3,17-18H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKSRPOAFLMVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



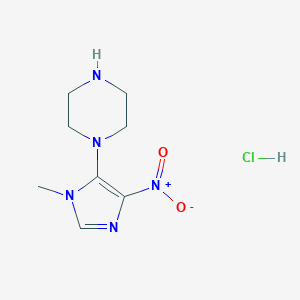
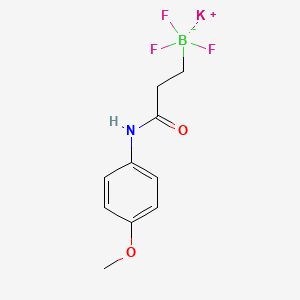
![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)
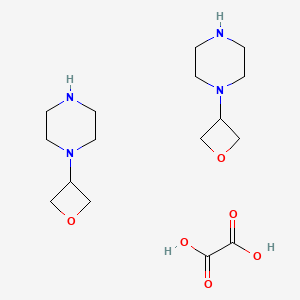

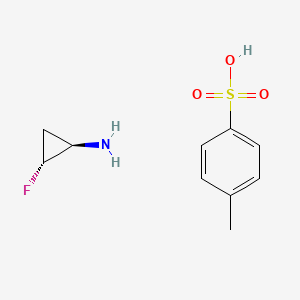



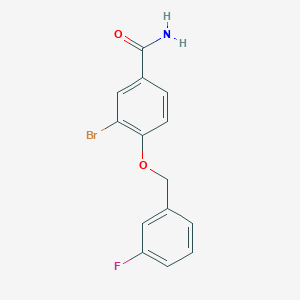



![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)